molecular formula C18H13N3O3S B3684725 N-[(3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B3684725
M. Wt: 351.4 g/mol
InChI Key: RJWFNMTUPUKXLT-UHFFFAOYSA-N
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Description

N-[(3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring system substituted with a nitrophenyl group and a carbamothioyl moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 3-nitroaniline with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with a thiol to form the desired carbamothioyl compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamothioyl derivatives.

Scientific Research Applications

N-[(3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of photosynthetic electron transport in chloroplasts . The compound’s structure allows it to bind to key enzymes or receptors, disrupting normal cellular processes and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and a naphthalene ring system makes it particularly effective in certain applications, such as antibacterial and herbicidal activities, compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(16-10-3-6-12-5-1-2-9-15(12)16)20-18(25)19-13-7-4-8-14(11-13)21(23)24/h1-11H,(H2,19,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWFNMTUPUKXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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